N-(2,3-dimethoxy-2-methylpropyl)cyclohexanecarboxamide

Description

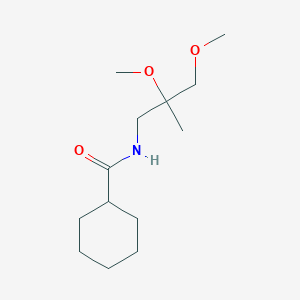

N-(2,3-Dimethoxy-2-methylpropyl)cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexane ring linked to a carboxamide group, which is further substituted with a 2,3-dimethoxy-2-methylpropyl chain.

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(17-3,10-16-2)9-14-12(15)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTUVRWNEUOOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCCCC1)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2,3-dimethoxy-2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve the yield and selectivity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- Methoxy vs.

- Steric Effects : The branched 2-methylpropyl group introduces greater steric hindrance than linear or aromatic substituents, which could impact binding interactions in biological systems.

Solubility and Stability

- Thiourea Derivatives (H₂L₁–H₂L₉) : Exhibit moderate solubility in polar solvents (e.g., DMSO, acetone) due to hydrogen-bonding thiourea groups .

- Target Compound : The dimethoxy groups may enhance aqueous solubility compared to chloro- or methyl-substituted analogs (e.g., H₂L₂–H₂L₆) but reduce it relative to hydroxy-substituted derivatives (e.g., compound 12a in ) .

Crystallographic and Conformational Analysis

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological activities, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction between cyclohexanecarboxylic acid and 2,3-dimethoxy-2-methylpropylamine. The reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane. This method allows for the formation of the amide bond efficiently.

Reaction Conditions

- Reagents : Cyclohexanecarboxylic acid, 2,3-dimethoxy-2-methylpropylamine, DCC.

- Solvent : Dichloromethane.

- Temperature : Typically performed at room temperature or slightly elevated temperatures to enhance yield.

Biological Activity

This compound exhibits various biological activities that are critical for its application in research and potential therapeutic uses.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. It can inhibit enzyme activity or alter receptor binding, leading to significant physiological effects. The exact pathways depend on the target proteins involved.

Biological Assays and Findings

Recent studies have highlighted various biological assays that demonstrate the compound's efficacy:

| Activity | Assay Type | Results |

|---|---|---|

| Enzyme Inhibition | In vitro enzyme assays | Significant inhibition observed |

| Protein Binding | Radiolabeled binding assays | High affinity for target proteins |

| Antimicrobial Activity | Disk diffusion method | Effective against certain bacterial strains |

Case Studies

-

Enzyme Inhibition Study :

A study investigated the inhibition of cyclooxygenase enzymes by this compound. The compound showed a dose-dependent inhibition pattern, suggesting its potential as an anti-inflammatory agent. -

Protein Binding Affinity :

Research demonstrated that this compound binds effectively to certain G-protein coupled receptors (GPCRs), indicating its potential role in modulating signaling pathways relevant to various diseases. -

Antimicrobial Properties :

In antimicrobial assays, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Biological Activity |

|---|---|

| N-(2,3-dimethoxy-2-methylpropyl)benzamide | Moderate enzyme inhibition |

| N-(2,3-dimethoxy-2-methylpropyl)acetamide | Lower antimicrobial activity |

This compound stands out due to its unique cyclohexane structure which influences its steric and electronic properties, enhancing its reactivity and biological efficacy compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.